1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a heterocyclic compound that features both furan and pyrazole rings. The presence of these rings makes it an interesting subject for various chemical and biological studies. The furan ring is known for its aromaticity and reactivity, while the pyrazole ring is often found in compounds with significant pharmacological activities.
Mechanism of Action
Target of Action
For instance, they can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
Furan derivatives can affect a wide range of pathways due to their ability to interact with various targets .
Pharmacokinetics
The presence of the furan ring in a compound can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Biochemical Analysis
Biochemical Properties
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the furan ring in the compound is known to engage in hydrogen bonding and π-π interactions with proteins, which can influence enzyme activity and protein conformation . Additionally, the pyrazole ring can act as a ligand for metal ions, potentially affecting metalloenzymes and their catalytic functions . The methylamine group may also participate in nucleophilic reactions, further diversifying the compound’s biochemical interactions .
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound has also been shown to affect cell proliferation and apoptosis, potentially through its interactions with key regulatory proteins and enzymes . These effects highlight the compound’s potential as a modulator of cellular functions and its relevance in biomedical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites, leading to changes in catalytic activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade under certain conditions, leading to the formation of metabolites with distinct biological activities . Long-term exposure to the compound may result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular functions and promoting cell survival . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects underscore the importance of optimizing the compound’s dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetic properties and optimizing its use in biomedical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential, making it essential to study its transport mechanisms in detail.
Preparation Methods
The synthesis of 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the furan ring followed by the construction of the pyrazole ring
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Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the furan ring can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Step 2: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Step 3: The final step involves the alkylation of the pyrazole nitrogen with N-methylmethanamine under basic conditions.
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Industrial Production Methods
- Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The pyrazole ring can be reduced to pyrazolines using reducing agents such as sodium borohydride.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyrazole ring yields pyrazolines.
Scientific Research Applications
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(furan-3-yl)-N-methylmethanamine: Lacks the pyrazole ring, which may result in different biological activities.
1-(pyrazol-4-yl)-N-methylmethanamine: Lacks the furan ring, which may affect its reactivity and binding properties.
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in the combination of the furan and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(furan-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-10-4-8-5-11-12-9(8)7-2-3-13-6-7/h2-3,5-6,10H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHNWFWYHAOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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